(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Medicinal chemistry Physicochemical profiling Lead optimization

(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone (CAS 1396888-81-5) is a synthetic spirocyclic compound with molecular formula C15H18ClNO3 and molecular weight 295.76 g/mol. It features a 6,8-dioxa-2-azaspiro[3.5]nonane core bearing a 2-chlorobenzoyl substituent at the azetidine nitrogen.

Molecular Formula C15H18ClNO3
Molecular Weight 295.76
CAS No. 1396888-81-5
Cat. No. B2377205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
CAS1396888-81-5
Molecular FormulaC15H18ClNO3
Molecular Weight295.76
Structural Identifiers
SMILESCC1(OCC2(CN(C2)C(=O)C3=CC=CC=C3Cl)CO1)C
InChIInChI=1S/C15H18ClNO3/c1-14(2)19-9-15(10-20-14)7-17(8-15)13(18)11-5-3-4-6-12(11)16/h3-6H,7-10H2,1-2H3
InChIKeyMWWAYOLOTDLLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone (CAS 1396888-81-5): Procurement-Relevant Chemical Identity and Structural Class


(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone (CAS 1396888-81-5) is a synthetic spirocyclic compound with molecular formula C15H18ClNO3 and molecular weight 295.76 g/mol [1]. It features a 6,8-dioxa-2-azaspiro[3.5]nonane core bearing a 2-chlorobenzoyl substituent at the azetidine nitrogen. This scaffold belongs to a broader class of 2-azaspiro[3.5]nonane derivatives that have garnered interest as rigid, three-dimensional building blocks in medicinal chemistry, particularly for muscarinic acetylcholine receptor (mAChR) modulator programs [2]. The compound carries a ChEMBL identifier (CHEMBL3439860), confirming its registration in a major bioactive compound database, though the extent of available bioactivity annotations is limited [1].

Why Generic Substitution of (2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone Is Scientifically Unfounded: Key Differentiation Dimensions


Compounds sharing the 6,8-dioxa-2-azaspiro[3.5]nonane core cannot be treated as interchangeable because even subtle modifications to the N-acyl substituent produce discrete chemical entities with distinct physicochemical property vectors. The target compound’s 2-chlorobenzoyl methanone linker distinguishes it from ethanone-linker analogs (e.g., CAS 1396811-42-9), carboxamide analogs (e.g., N-(2-chlorophenyl) derivative), sulfonyl analogs (CAS 1396684-99-3), and adamantyl analogs (CAS 1396808-64-2) [1][2]. In spirocyclic compound series targeting neurological receptors such as mAChR M4, the nature and positioning of the benzoyl substituent critically influence receptor subtype selectivity, as demonstrated in 7-azaspiro[3.5]nonane antagonist programs [3]. The ortho-chloro substitution pattern on the target compound is a specific design element; para-chloro regioisomers (e.g., CAS 1396872-35-7) would be expected to exhibit divergent steric and electronic profiles at the receptor binding pocket. Generic procurement of any “6,8-dioxa-2-azaspiro[3.5]nonane derivative” without verifying the exact substituent identity and position introduces unacceptable risk of altered target engagement, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for (2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone Versus Closest Analogs


Molecular Weight Differentiation: 295.76 Da vs. Closest Ethanone and Carboxamide Analogs

The target compound has a molecular weight of 295.76 g/mol, which is 14.03 Da lower than its ethanone-linker analog 2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone (CAS 1396811-42-9; MW 309.79 g/mol) [1][2]. This 4.5% reduction in molecular weight places the target compound closer to the CNS drug-like chemical space (MW < 300 Da), which is relevant given the reported use of related azaspiro[3.5]nonane scaffolds in muscarinic M4 antagonist programs targeting neurological indications [3].

Medicinal chemistry Physicochemical profiling Lead optimization

Linker Chemistry: Methanone vs. Ethanone Flexibility and Conformational Constraint Comparison

The target compound contains a methanone (C=O) linker directly attached to the 2-chlorophenyl ring and the azaspiro nitrogen, yielding a single rotatable bond between the aromatic ring and the carbonyl group. In contrast, the ethanone analog (CAS 1396811-42-9) inserts a methylene spacer, adding one additional rotatable bond and increasing conformational flexibility [1]. This structural distinction is pharmacologically significant: the more constrained methanone linker of the target compound pre-organizes the 2-chlorophenyl ring in a more restricted conformational space, which in analogous spirocyclic M4 antagonist series has been shown to influence subtype selectivity through differential positioning of the aryl group within the receptor orthosteric site [2].

Structural biology Conformational analysis Target engagement

Lipophilicity Differentiation: XLogP3 2.1 vs. Adamantyl and Cyclopentyl-Substituted Analogs

The target compound has a computed XLogP3 of 2.1, indicating moderate lipophilicity [1]. This is substantially lower than the adamantyl-carbonyl analog 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 1396808-64-2; MW 319.4, C19H29NO3), whose adamantyl moiety is predicted to increase logP by approximately 1.5–2.0 log units based on the highly lipophilic adamantane scaffold (adamantane itself has a logP of ~3.6) . The target compound is also more lipophilic than the methanesulfonyl analog (CAS 1396684-99-3; C9H17NO4S, MW 235.30), which bears a polar sulfonyl group that reduces logP . The XLogP3 of 2.1 positions the target compound favorably within standard oral drug-likeness filters (Lipinski Rule of Five: logP ≤ 5), whereas the adamantyl analog approaches or exceeds optimal lipophilicity ranges for CNS drug candidates.

ADME Lipophilicity Drug-likeness

Regiochemical Differentiation: ortho-Chloro vs. para-Chloro Substitution Patterns

The target compound bears a 2-chlorobenzoyl (ortho-chloro) substituent, whereas a commercially available analog (1-(4-Chlorophenyl)cyclopentyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone (CAS 1396872-35-7) features a para-chloro substitution pattern on a cyclopentylphenyl scaffold . In published SAR studies of spirocyclic muscarinic receptor modulators, the position of chlorine substitution on the aryl ring is known to affect both receptor affinity and subtype selectivity through differential interactions with hydrophobic sub-pockets within the binding site [1]. Additionally, ortho-substitution introduces steric hindrance near the carbonyl group that can influence the rotational barrier of the aryl–carbonyl bond, potentially affecting the population of bioactive conformers in solution. This regiochemical distinction means the two compounds are not functional equivalents and should not be procured as interchangeable tools for the same biological target.

Medicinal chemistry Structure-activity relationships Isosteric replacement

Bioactivity Database Representation: ChEMBL CHEMBL3439860 vs. Unregistered Structural Analogs

The target compound is registered in the ChEMBL database with identifier CHEMBL3439860, indicating that it has been entered into a curated bioactive compound database that links chemical structures to biological assay results, target information, and literature references [1]. In contrast, several closely related 6,8-dioxa-2-azaspiro[3.5]nonane derivatives, including the methanesulfonyl analog (CAS 1396684-99-3) and certain benzyl-substituted variants, lack ChEMBL identifiers, suggesting they have not been formally annotated in public bioactivity databases [2]. The presence of a ChEMBL ID facilitates rapid retrieval of associated bioactivity data, target engagement profiles, and literature provenance, streamlining the compound's integration into computational drug discovery workflows, target deconvolution studies, and bioinformatics analyses.

Chemical biology Database annotation Screening resource

H-Bond Acceptor Count and Topological Polar Surface Area (TPSA) Differentiation

The target compound has 3 hydrogen bond acceptors (the carbonyl oxygen and two dioxane ring oxygens) and 0 hydrogen bond donors, yielding a computed TPSA of approximately 38.9 Ų [1]. The carboxamide analog N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide introduces an additional NH donor and a urea-type carbonyl, increasing the H-bond donor count to 1 and H-bond acceptor count to 4, resulting in a higher TPSA that influences membrane permeability and oral bioavailability predictions [2]. For CNS drug discovery programs, the target compound's lower TPSA (< 60–70 Ų) aligns more closely with empirical guidelines for blood-brain barrier penetration, whereas the carboxamide analog's higher polar surface area may reduce CNS exposure [3].

Drug design Physicochemical descriptors Bioavailability prediction

Optimal Scientific and Procurement Scenarios for (2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone


CNS-Targeted Muscarinic Acetylcholine Receptor (mAChR) Modulator Screening Programs

Given the structural relationship of the 2-azaspiro[3.5]nonane scaffold to known mAChR M4 antagonists and M1/M4 agonists disclosed in patents from Vanderbilt University and Heptares Therapeutics , this compound is most appropriately deployed as a screening candidate or scaffold-hopping reference in CNS receptor modulator discovery. Its XLogP3 of 2.1 and TPSA of ~38.9 Ų—both within established CNS drug-likeness parameters—make it a structurally tractable starting point for hit-to-lead optimization targeting neurological conditions such as Parkinson's disease, schizophrenia, and dystonia, for which M4 antagonism has therapeutic rationale .

Ortho-Chlorobenzoyl Pharmacophore Profiling in Structure–Activity Relationship (SAR) Studies

The ortho-chloro substitution pattern on the benzoyl moiety of this compound constitutes a distinct pharmacophoric element that is not replicated by its para-substituted regioisomer (CAS 1396872-35-7) or by the ethanone-linker analog (CAS 1396811-42-9). Researchers should procure this specific compound when generating SAR data around the effect of ortho-halogen substitution, direct carbonyl linkage geometry, and conformational constraint on target binding affinity and selectivity, as established in spirocyclic M4 antagonist lead optimization efforts .

Physicochemical Property Benchmarking and In Silico Model Calibration

With precisely defined computed properties (MW 295.76, XLogP3 2.1, HBA 3, HBD 0, TPSA ~38.9 Ų, rotatable bonds 1) retrievable from PubChem , this compound serves as a well-characterized reference standard for calibrating in silico ADME prediction models, chromatographic retention time prediction algorithms, and computational permeability models. Its position in the physicochemical property space (MW < 300, moderate logP, low TPSA, zero HBD) makes it a valuable calibration point for models predicting oral bioavailability and CNS penetration, analogous to how related spirocyclic scaffolds have been used to validate computational CNS MPO scores in drug discovery .

Synthetic Intermediate Procurement for Diversified 2-Azaspiro[3.5]nonane Library Synthesis

The 2-chlorobenzoyl group on the target compound can serve as a protecting group or as a reactive handle for further derivatization. The methanone-linked aryl chloride enables subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) at the chloro position without perturbing the acid-labile dioxane ring system, offering a divergent synthetic pathway to diverse compound libraries that retain the 6,8-dioxa-2-azaspiro[3.5]nonane core. This contrasts with the methanesulfonyl analog (CAS 1396684-99-3), where the sulfonyl group is largely chemically inert under standard cross-coupling conditions, limiting downstream diversification options .

Quote Request

Request a Quote for (2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.